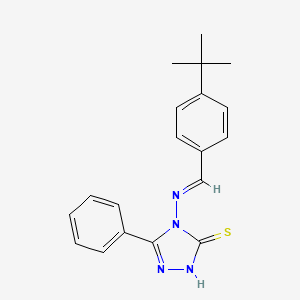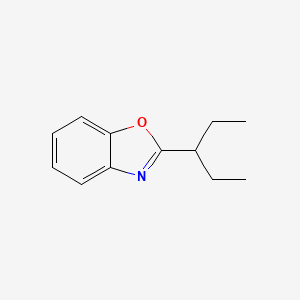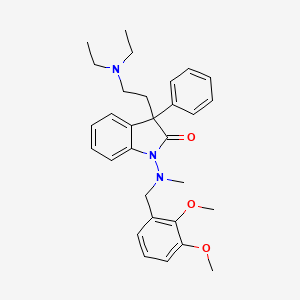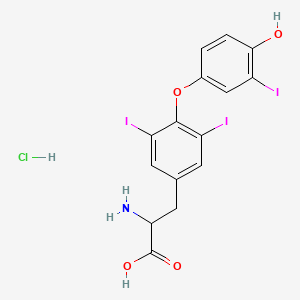![molecular formula C23H20BrN3OS2 B12007345 (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 623933-14-2](/img/structure/B12007345.png)
(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto pertenece a la clase de las tiazolidinonas, que se caracterizan por un anillo de tiazolidina fusionado con otros sistemas heterocíclicos o aromáticos
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-{[3-(4-bromofenil)-1-fenil-1H-pirazol-4-il]metileno}-3-sec-butil-2-tioxo-1,3-tiazolidin-4-ona típicamente involucra reacciones de varios pasos. Un método común incluye la condensación de 3-(4-bromofenil)-1-fenil-1H-pirazol-4-carbaldehído con 3-sec-butil-2-tioxo-1,3-tiazolidin-4-ona en condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio en un solvente apropiado como etanol o metanol. La mezcla de reacción se refluye durante varias horas para asegurar la condensación completa y la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como recristalización, cromatografía en columna o destilación para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(5Z)-5-{[3-(4-bromofenil)-1-fenil-1H-pirazol-4-il]metileno}-3-sec-butil-2-tioxo-1,3-tiazolidin-4-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio para reducir el anillo de tiazolidinona.
Sustitución: El grupo bromofenilo permite reacciones de sustitución nucleofílica, donde el átomo de bromo puede ser reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; típicamente se lleva a cabo en solventes acuosos u orgánicos a temperaturas elevadas.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio; las reacciones generalmente se realizan en solventes secos como tetrahidrofurano o etanol bajo atmósfera inerte.
Sustitución: Aminas, tioles; las reacciones se llevan a cabo en solventes polares como dimetilformamida o acetonitrilo, a menudo con la adición de una base para facilitar la sustitución.
Productos principales
Oxidación: Sulfoxidos, sulfonas
Reducción: Derivados de tiazolidinona reducidos
Sustitución: Derivados sustituidos con amino o tiol
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su capacidad para interactuar con objetivos biológicos específicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-{[3-(4-bromofenil)-1-fenil-1H-pirazol-4-il]metileno}-3-sec-butil-2-tioxo-1,3-tiazolidin-4-ona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, su actividad antimicrobiana puede atribuirse a la inhibición de enzimas clave involucradas en la síntesis de la pared celular bacteriana. La presencia de los grupos bromofenilo y pirazol aumenta su afinidad de unión y especificidad hacia estos objetivos.
Comparación Con Compuestos Similares
Compuestos similares
- (5Z)-5-{[3-(4-clorofenil)-1-fenil-1H-pirazol-4-il]metileno}-3-sec-butil-2-tioxo-1,3-tiazolidin-4-ona
- (5Z)-5-{[3-(4-fluorofenil)-1-fenil-1H-pirazol-4-il]metileno}-3-sec-butil-2-tioxo-1,3-tiazolidin-4-ona
- (5Z)-5-{[3-(4-metilfenil)-1-fenil-1H-pirazol-4-il]metileno}-3-sec-butil-2-tioxo-1,3-tiazolidin-4-ona
Unicidad
La singularidad de (5Z)-5-{[3-(4-bromofenil)-1-fenil-1H-pirazol-4-il]metileno}-3-sec-butil-2-tioxo-1,3-tiazolidin-4-ona reside en la presencia del grupo bromofenilo, que imparte propiedades químicas y biológicas distintivas. El átomo de bromo aumenta la reactividad y la afinidad de unión del compuesto, lo que lo convierte en un valioso candidato para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
623933-14-2 |
|---|---|
Fórmula molecular |
C23H20BrN3OS2 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-butan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20BrN3OS2/c1-3-15(2)27-22(28)20(30-23(27)29)13-17-14-26(19-7-5-4-6-8-19)25-21(17)16-9-11-18(24)12-10-16/h4-15H,3H2,1-2H3/b20-13- |
Clave InChI |
ZKOJYDPMHSANEE-MOSHPQCFSA-N |
SMILES isomérico |
CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)/SC1=S |
SMILES canónico |
CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride](/img/structure/B12007270.png)

![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12007286.png)


![[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12007308.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12007316.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007330.png)



![4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B12007360.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
